molecular formula C20H19NO4S2 B2863801 (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 434306-36-2

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2863801
CAS No.: 434306-36-2
M. Wt: 401.5
InChI Key: UFDCRNBQDCZQKN-BOPFTXTBSA-N
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Description

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and two aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic potential.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a methyl-substituted benzene ring.

    4,4’-Dichlorobenzophenone: An organic compound with two chlorinated benzene rings connected by a carbonyl group.

Uniqueness

Compared to similar compounds, (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one stands out due to its thiazolidinone ring and sulfanylidene group, which confer unique chemical reactivity and biological activity

Biological Activity

The compound (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with various substituents that enhance its biological activity. The synthesis generally involves the condensation of thiazolidine derivatives with aldehydes or ketones under basic conditions.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), HT29 (colon cancer), MCF7 (breast cancer), and SW620 (colon cancer).
  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways such as CDK1/cyclin B inhibition, leading to cell cycle arrest at the G2/M phase .
Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
HCT11620CDK1 inhibition
HT2918Cell cycle arrest
MCF722Proliferation inhibition
SW62025Apoptosis and necrosis

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Inhibition Rates : The compound exhibits high inhibition percentages, comparable to standard antibiotics like Ampicillin.
Bacterial Strain% InhibitionComparison to Ampicillin
Staphylococcus aureus91.66%Similar
Escherichia coli88.46%Comparable

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

  • Mechanism : Selective COX-2 inhibition has been observed in several derivatives.
CompoundCOX Inhibition (%)Reference Standard
(Z)-2-thioxo...75Indomethacin

Case Studies

  • Study on Anticancer Activity : A recent study found that a derivative closely related to this compound exhibited a significant reduction in viability of HT29 cells with an IC50 value of 18 µM. This effect was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : In another investigation, a series of thiazolidinone compounds were synthesized and tested against E. coli and S. aureus. The results indicated that the presence of electron-withdrawing groups on the aromatic ring enhanced antimicrobial activity significantly .

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCRNBQDCZQKN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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